DLK Kinase Binding Affinity: 3‑OCF₃ vs. 3‑CF₃ and 3‑OCHF₂ in Matched Bicyclo[1.1.1]pentane‑Imidazole Series
In the US 10,093,664 patent series, three closely matched compounds differ only in the pyridine 3‑substituent (OCF₃, CF₃, OCHF₂) while sharing an identical bicyclo[1.1.1]pentane‑imidazole scaffold. The 3‑OCF₃ derivative (Example 1) exhibits a DLK Kd of 11.4 nM, compared with 7.20 nM for the 3‑CF₃ variant (Example 35) and 13 nM for the 3‑OCHF₂ variant (Example 71) [1][2][3]. The 3‑OCF₃ compound also achieves a cellular IC₅₀ of 262 nM in a HEK293 c‑Jun phosphorylation assay [1].
vs 7.20 nM (3-CF₃)
vs 13 nM (3-OCHF₂)
| Evidence Dimension | DLK (MAP3K12) binding affinity (Kd, KINOMEscan KdELECT) |
|---|---|
| Target Compound Data | 3-OCF₃ analog: Kd = 11.4 nM; IC₅₀ = 262 nM |
| Comparator Or Baseline | 3-CF₃ analog: Kd = 7.20 nM; 3-OCHF₂ analog: Kd = 13 nM |
| Quantified Difference | 3-OCF₃ vs. 3-CF₃: ΔKd = +4.2 nM (1.58× weaker); 3-OCF₃ vs. 3-OCHF₂: ΔKd = –1.6 nM (1.14× stronger) |
| Conditions | KINOMEscan KdELECT assay; fusion protein of full-length human DLK; DiscoveRx platform |
Why This Matters
While the 3‑CF₃ analog achieves slightly tighter binding in this specific scaffold, the 3‑OCF₃ group offers a different metabolic and physicochemical profile that may be preferred when oxidative defluorination of CF₃ is a liability—making it a rational alternative in lead optimisation.
- [1] BindingDB. BDBM289421 (US10093664, Example 1): 3-OCF₃; Kd = 11.4 nM; IC₅₀ = 262 nM. View Source
- [2] BindingDB. BDBM289458 (US10093664, Example 35): 3-CF₃; Kd = 7.20 nM. View Source
- [3] BindingDB. BDBM289506 (US10093664, Example 71): 3-OCHF₂; Kd = 13 nM. View Source
